2-[(Oxan-2-yl)oxy]ethyl thiocyanate
CAS No.: 444603-40-1
Cat. No.: VC18524003
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444603-40-1 |
|---|---|
| Molecular Formula | C8H13NO2S |
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | 2-(oxan-2-yloxy)ethyl thiocyanate |
| Standard InChI | InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2 |
| Standard InChI Key | JIASUNXUWUFBAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)OCCSC#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Oxan-2-yl (tetrahydropyran-2-yl) group: A six-membered cyclic ether with five carbons and one oxygen atom. The chair conformation of the tetrahydropyran ring enhances steric stability, influencing solubility and reactivity .
-
Ether-linked ethyl chain: A two-carbon spacer connecting the oxane ring to the thiocyanate group. The ether bond (-O-) introduces polarity, moderating the compound’s hydrophobicity .
-
Thiocyanate functional group (-SCN): A pseudohalide group with ambident nucleophilic properties, capable of participating in substitution and cycloaddition reactions .
The molecular formula is C₈H₁₃NO₃S, with a calculated molecular weight of 227.26 g/mol.
Systematic Nomenclature
-
IUPAC Name: 2-[(Oxan-2-yl)oxy]ethyl thiocyanate
-
Alternative Designations:
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethyl thiocyanate
-
Ethyl thiocyanate, 2-(tetrahydropyran-2-yloxy) derivative
-
The thiocyanate group is prioritized in suffix nomenclature, while the oxane ring is designated as a substituent via the "oxy" prefix .
Synthesis and Production
Laboratory-Scale Synthesis
A two-step synthetic route is commonly employed:
Step 1: Formation of 2-(Oxan-2-yloxy)ethanol
Tetrahydropyran-2-ol is reacted with 2-chloroethanol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(oxan-2-yloxy)ethanol .
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr):
Reactivity and Applications
Chemical Reactivity
The thiocyanate group exhibits dual reactivity:
-
Nucleophilic Substitution:
-
Cycloaddition Reactions:
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume